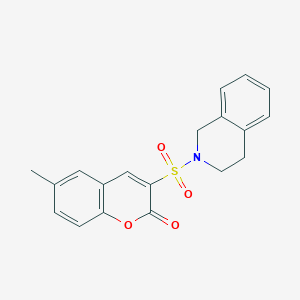

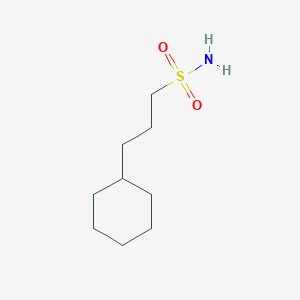

3-Cyclohexylpropane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexylpropane-1-sulfonamide is a chemical compound with the CAS Number: 1565961-65-0 . It has a molecular weight of 205.32 . It is a powder at room temperature .

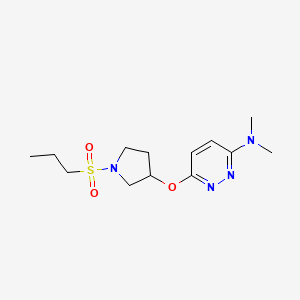

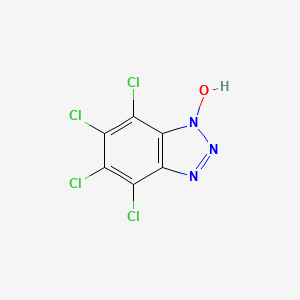

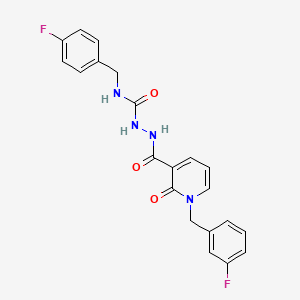

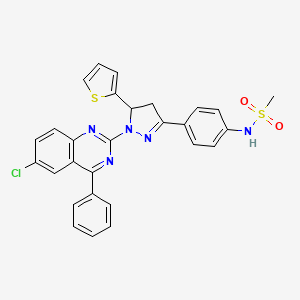

Molecular Structure Analysis

The InChI Code for this compound is1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) . This indicates that the molecule is composed of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Antimicrobial and Antibacterial Properties

Sulfonamides are historically significant as one of the first classes of synthetic antimicrobial agents. They have been extensively used in treating bacterial infections due to their bacteriostatic properties. The mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria, thereby preventing bacterial growth. This property underscores the potential of sulfonamides, including 3-Cyclohexylpropane-1-sulfonamide, in antimicrobial research and development (Gulcin & Taslimi, 2018; Baran et al., 2011).

Anticancer Research

Recent studies have explored sulfonamides for their potential applications in cancer research. Their ability to inhibit carbonic anhydrase enzymes, which are overexpressed in several cancer types, makes them promising candidates for anticancer drug development. Carbonic anhydrase inhibitors can modulate the tumor microenvironment, making cancer cells more susceptible to therapy. This research avenue is particularly relevant for sulfonamides, suggesting a possible role for this compound in cancer research (Carta et al., 2012).

Environmental and Ecotoxicological Studies

The environmental impact of sulfonamides, including their ecotoxicological effects and biodegradation, has been a subject of increasing interest. Studies have focused on the persistence of these compounds in the environment and their potential to promote antimicrobial resistance. Understanding the environmental fate of sulfonamides can inform the development of strategies to mitigate their ecological impact (Liu & Avendaño, 2013; Li et al., 2021).

Antiviral and Antifungal Applications

The broad spectrum of biological activities of sulfonamides extends to antiviral and antifungal applications. Their structural diversity allows for the targeting of various biological pathways, making them valuable tools in the development of new antiviral and antifungal agents. This area presents another potential research direction for compounds like this compound (Azevedo-Barbosa et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 3-Cyclohexylpropane-1-sulfonamide, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial cell growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibits the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . As a result, bacterial DNA replication and cell division are hindered, leading to the bacteriostatic effect of sulfonamides .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of nucleic acids, the compound prevents the bacteria from replicating, thereby controlling the spread of the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

Safety and Hazards

The safety information for 3-Cyclohexylpropane-1-sulfonamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 3-Cyclohexylpropane-1-sulfonamide are not available, the field of synthetic chemistry, including the development of new sulfonamides, is a vibrant area of research . Future directions may involve the synthesis of new sulfonamides with improved pharmacological properties and reduced side effects.

Propriétés

IUPAC Name |

3-cyclohexylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBYKUATGPQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2984363.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2984371.png)

![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)

![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)